[Ala17]-MCH is a synthetic peptide derived from the hypothalamic neuropeptide hormone melanin-concentrating hormone (MCH). It acts as an agonist for MCH receptors, specifically targeting the MCH receptor 1 (MCHR1) and MCH receptor 2 (MCHR2). This compound is significant in research related to metabolic regulation, appetite control, and energy homeostasis. The trifluoroacetate salt form of [Ala17]-MCH is commonly utilized in various scientific applications, particularly in pharmacological studies.
[Ala17]-MCH is classified as a peptide hormone analog. It is synthesized to mimic the natural MCH, which plays a crucial role in regulating energy balance and feeding behavior. The compound's application spans across biochemistry and pharmacology, focusing on its interaction with specific receptors involved in metabolic processes .
The synthesis of [Ala17]-MCH typically involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. This technique allows for the sequential addition of amino acids to a growing chain anchored on a solid support. The process includes:
The synthesis may involve specific modifications to ensure stability and biological activity. For instance, protecting groups are used during synthesis to prevent unwanted reactions at certain functional groups. The trifluoroacetate salt form enhances solubility and stability during storage and application .
The molecular structure of [Ala17]-MCH consists of a sequence that mimics the natural MCH but includes an alanine substitution at position 17. This modification is crucial for its receptor binding affinity and biological activity.
The structural characteristics allow [Ala17]-MCH to effectively interact with MCHR1 and MCHR2, influencing downstream signaling pathways associated with appetite regulation .
[Ala17]-MCH primarily engages in receptor-ligand interactions rather than traditional chemical reactions. These interactions can lead to various biological responses, including:
The binding affinity of [Ala17]-MCH for its receptors has been quantified through competitive binding assays, demonstrating high specificity and potency compared to other ligands .
The mechanism of action for [Ala17]-MCH involves its binding to melanin-concentrating hormone receptors located in the central nervous system. Upon binding:
Research has shown that [Ala17]-MCH exhibits IC50 values of approximately 0.3 nM for MCHR1 and 1.5 nM for MCHR2, indicating its strong binding affinity .
Relevant analyses include HPLC for purity assessment and mass spectrometry for molecular weight confirmation .
[Ala17]-MCH has several scientific uses:
[Ala17]-MCH is a high-affinity agonist of melanin-concentrating hormone receptors, exhibiting pronounced selectivity for the MCHR1 subtype. Binding studies using radiolabeled or europium (Eu³⁺)-chelated ligands demonstrate that [Ala17]-MCH binds to human MCHR1 with a dissociation constant (Kd) of 0.37 nM. In contrast, its affinity for MCHR2 is negligible, with little to no demonstrable binding even at elevated concentrations [1] [2] [3]. Competitive binding assays further quantify this selectivity: [Ala17]-MCH shows a 212-fold greater affinity for MCHR1 (inhibition constant Ki = 0.16 nM) compared to MCHR2 (Ki = 34 nM) [2] [5] [9]. This stark differential establishes [Ala17]-MCH as a tool compound for selective MCHR1 interrogation, avoiding MCHR2 cross-activation that complicates studies of non-selective ligands like native MCH [1] [10].
Table 1: Binding Affinity Profiles of [Ala17]-MCH at MCH Receptor Subtypes
| Receptor Subtype | Kd (nM) | Ki (nM) | Selectivity Ratio (MCHR2 Ki / MCHR1 Ki) |
|---|---|---|---|
| MCHR1 | 0.37 [1] [2] | 0.16 [2] [9] | 212.5 |
| MCHR2 | Not detectable [1] | 34 [5] [9] | -- |
Functional agonist activity corroborates binding data. In GTPγS binding assays—measuring G-protein activation—[Ala17]-MCH exhibits full agonist efficacy at MCHR1 with an EC50 of 17 nM. Its potency at MCHR2 is substantially lower (EC50 = 54 nM), reflecting a 3.2-fold functional selectivity [5] [7]. The discrepancy between Ki (binding) and EC50 (functional) values arises from signal amplification in downstream signaling cascades. Nevertheless, both metrics consistently highlight MCHR1 preference. Comparative analysis with related ligands underscores this selectivity: Eu³⁺-labeled S36057 activates both receptors with high affinity (Kd = 0.059 nM for MCHR1; 0.16 nM for MCHR2), while R2P peptide favors MCHR2 (Kd = 0.10 nM) [1] [3]. Thus, [Ala17]-MCH remains exceptional for exclusive MCHR1 engagement.
Table 2: Functional Agonist Potency (EC50) of [Ala17]-MCH vs. Reference Ligands
| Ligand | MCHR1 EC50 (nM) | MCHR2 EC50 (nM) | Receptor Selectivity (MCHR1 vs. MCHR2) |
|---|---|---|---|
| [Ala17]-MCH | 17 [5] [7] | 54 [7] | 3.2-fold selective for MCHR1 |
| Native MCH | ~0.3 [10] | ~0.1 [10] | Non-selective |
| S36057 (Eu³⁺) | 0.059 [1] | 0.16 [1] | Balanced high affinity |
The Ala17 modification—replacing the native arginine at position 17 of the MCH peptide—is the key determinant of MCHR1 selectivity. Native MCH contains a conserved Arg17 residue critical for ionic interactions with both MCHR1 and MCHR2. Substituting Arg17 with neutral alanine disrupts electrostatic contacts with MCHR2’s glutamate-rich extracellular loop 2 (ECL2), reducing binding affinity >200-fold [1] [3] [9]. Conversely, MCHR1 tolerates this substitution due to its distinct ECL2 topology, which relies more heavily on hydrophobic contacts with the ligand’s core residues (e.g., Met8, Leu10). Mutagenesis studies confirm that Ala17 minimizes steric clashes within MCHR1’s deeper ligand-binding pocket while preventing optimal engagement with MCHR2’s shallower cleft [1] [4] [10]. This residue-specific switch exemplifies how single-amino acid alterations can achieve receptor subtype discrimination.
[Ala17]-MCH retains the conserved disulfide bridge between Cys7 and Cys16 (Cys7-Cys16), which constrains the peptide into a bioactive loop conformation essential for receptor activation. Circular dichroism studies confirm that this 19-amino acid cyclic structure stabilizes an α-helical segment (residues 5–14) positioning key pharmacophores (Arg11, Tyr13) for MCHR1 engagement [2] [6] [8]. Disruption of the disulfide bond via reduction or alkylation ablates agonist activity, underscoring its role in maintaining tertiary structure [8]. Computational simulations reveal that the Cys7-Cys16 loop docks into MCHR1’s orthosteric site, where Ala17’s methyl group forms van der Waals contacts with Val283 (transmembrane helix 6). In MCHR2, however, Ala17’s compact side chain fails to compensate for lost Arg17 interactions with Glu247 (ECL2), explaining its low affinity [1] [6] [8]. Thus, disulfide bridging enables conformational pre-organization of [Ala17]-MCH, optimizing it for MCHR1-selective activation.
Table 3: Structural Features Governing [Ala17]-MCH Selectivity
| Structural Element | Role in MCHR1 Binding | Role in MCHR2 Binding | Consequence of Modification |
|---|---|---|---|
| Ala17 Substitution | Reduces steric hindrance; forms hydrophobic contacts with Val283 | Disrupts salt bridge with Glu247 | 200-fold selectivity for MCHR1 |
| Cys7-Cys16 Disulfide | Stabilizes α-helix (residues 5-14); positions Arg11/Tyr13 for H-bonding | Same structural role but insufficient without Arg17 | Loss of disulfide ablates all agonist activity |
| Core Hydrophobic Residues (Met8, Leu10, Val13) | Engage hydrophobic pocket in TM3/TM4 of MCHR1 | Engage similar pocket in MCHR2 | Necessary but insufficient for receptor specificity |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5